molecular formula C17H19NO2 B8304041 3-[Benzyl(ethyl)amino]-2-methylbenzoic acid

3-[Benzyl(ethyl)amino]-2-methylbenzoic acid

Cat. No. B8304041
M. Wt: 269.34 g/mol
InChI Key: FSNLTZRWRVUABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Benzyl(ethyl)amino]-2-methylbenzoic acid is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[Benzyl(ethyl)amino]-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[Benzyl(ethyl)amino]-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[Benzyl(ethyl)amino]-2-methylbenzoic acid

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

3-[benzyl(ethyl)amino]-2-methylbenzoic acid

InChI

InChI=1S/C17H19NO2/c1-3-18(12-14-8-5-4-6-9-14)16-11-7-10-15(13(16)2)17(19)20/h4-11H,3,12H2,1-2H3,(H,19,20)

InChI Key

FSNLTZRWRVUABC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=CC(=C2C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 3-[benzyl(ethyl)amino]-2-methylbenzoate (370 mg, 1.24 mmol) in THF (20 ml) and MeOH (5 ml) was added 2M NaOH (3.11 ml, 6.22 mmol) and the reaction was stirred at 50° C. for 16 h. The reaction was cooled to room temperature and the solvent removed in vacuo after which the aqueous solution was adjusted to pH1 using 1M HCl. The product was extracted into DCM (3×50 ml), washed with brine (20 ml), dried with Na2SO4 concentrated and filtered to afford the title compound as an orange oil (296 mg, 80%) which was used in the next stage without any further purification. LC-MS 91%, m/z=270.0, 1H NMR (500 MHz, Chloroform-d) δ 7.73 (d, J=7.5 Hz, 1H), 7.34-7.30 (m, 4H), 7.23 (dt, J=15.4, 6.9 Hz, 3H), 4.12 (d, J=13.5 Hz, 2H), 3.04-2.94 (m, 2H), 2.69 (s, 3H), 0.99 (t, J=7.0 Hz, 3H).
Name
ethyl 3-[benzyl(ethyl)amino]-2-methylbenzoate
Quantity
370 mg
Type
reactant
Reaction Step One
Name
Quantity
3.11 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.